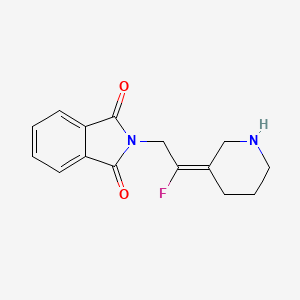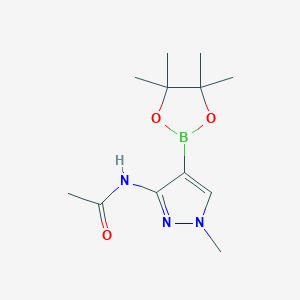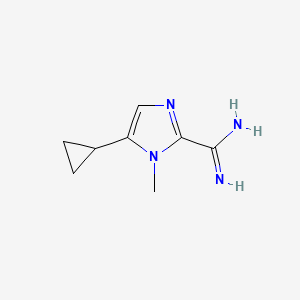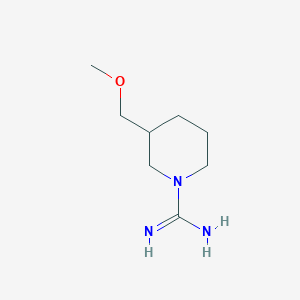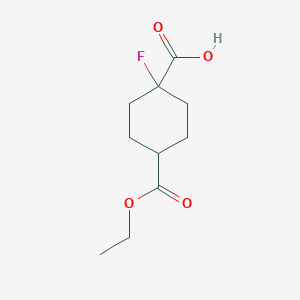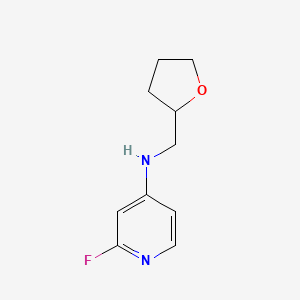![molecular formula C20H17BrN2O2S B13336666 6-Bromo-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one O-(tert-butyl) oxime](/img/structure/B13336666.png)
6-Bromo-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one O-(tert-butyl) oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one O-(tert-butyl) oxime is a complex organic compound that features a bromine atom, a thieno[3,2-c]pyridine moiety, and a chromen-4-one core with an O-(tert-butyl) oxime group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one O-(tert-butyl) oxime typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Thieno[3,2-c]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-c]pyridine ring.
Formation of the Chromen-4-one Core: This involves the cyclization of suitable intermediates to form the chromen-4-one structure.
Oxime Formation: The final step involves the reaction of the chromen-4-one derivative with hydroxylamine and tert-butylamine to form the O-(tert-butyl) oxime group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one O-(tert-butyl) oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts, boronic acids, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
6-Bromo-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one O-(tert-butyl) oxime has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.
Biological Research: It is used in studies to understand its interactions with biological targets and pathways.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one O-(tert-butyl) oxime involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-c]pyridine Derivatives: These compounds share the thieno[3,2-c]pyridine core and are studied for their kinase inhibitory activity.
Chromen-4-one Derivatives: Compounds with the chromen-4-one core are known for their diverse biological activities.
Oxime Derivatives: Oxime-containing compounds are widely studied for their potential therapeutic applications.
Uniqueness
6-Bromo-2-(thieno[3,2-c]pyridin-6-yl)-4H-chromen-4-one O-(tert-butyl) oxime is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C20H17BrN2O2S |
|---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
(E)-6-bromo-N-[(2-methylpropan-2-yl)oxy]-2-thieno[3,2-c]pyridin-6-ylchromen-4-imine |
InChI |
InChI=1S/C20H17BrN2O2S/c1-20(2,3)25-23-15-9-18(24-17-5-4-13(21)8-14(15)17)16-10-19-12(11-22-16)6-7-26-19/h4-11H,1-3H3/b23-15+ |
InChI Key |
ANDFSWIGTVKGHO-HZHRSRAPSA-N |
Isomeric SMILES |
CC(C)(C)O/N=C/1\C=C(OC2=C1C=C(C=C2)Br)C3=NC=C4C=CSC4=C3 |
Canonical SMILES |
CC(C)(C)ON=C1C=C(OC2=C1C=C(C=C2)Br)C3=NC=C4C=CSC4=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



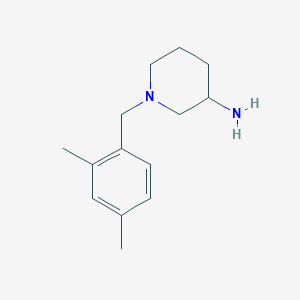
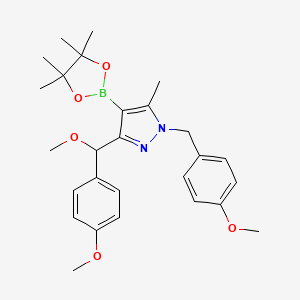
![2-(Methylsulfonyl)-2,9-diazaspiro[5.5]undecane](/img/structure/B13336604.png)
![tert-Butyl (R)-6-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B13336611.png)
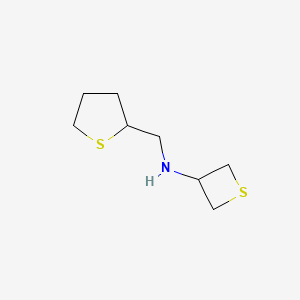
![{2-[Bis(propan-2-yl)amino]ethyl}(1-cyclopropylethyl)amine](/img/structure/B13336620.png)
![5-(3,3,3-Trifluoropropyl)-5-azaspiro[2.5]octan-8-ol](/img/structure/B13336622.png)
